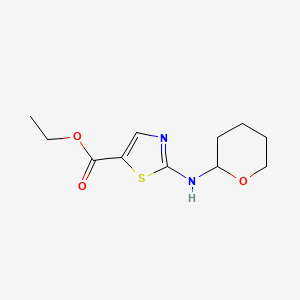

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

CAS No.: 1029088-17-2

Cat. No.: VC3358128

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029088-17-2 |

|---|---|

| Molecular Formula | C11H16N2O3S |

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O3S/c1-2-15-10(14)8-7-12-11(17-8)13-9-5-3-4-6-16-9/h7,9H,2-6H2,1H3,(H,12,13) |

| Standard InChI Key | LIIHRJYTSPPSSX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(S1)NC2CCCCO2 |

| Canonical SMILES | CCOC(=O)C1=CN=C(S1)NC2CCCCO2 |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Identity

Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate belongs to the broad family of aminothiazole derivatives, which have garnered significant attention in chemical research. The compound is identified by several key parameters that facilitate its recognition and cataloging in chemical databases and literature.

| Parameter | Information |

|---|---|

| Chemical Name | Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate |

| CAS Registry Number | 1029088-17-2 |

| Molecular Formula | C11H16N2O3S |

| Molecular Weight | 256.32 g/mol |

| Minimum Purity | 95% |

| Storage Recommendation | Cool, dry place |

| Hazard Classification | Not classified as hazardous material for transport |

The compound features several key functional groups that define its chemical behavior: a thiazole core, a tetrahydropyran ring, an amino linking group, and an ethyl carboxylate substituent . These structural elements contribute to its potential reactivity and applications in organic synthesis and medicinal chemistry research.

Structural Features and Significance

The structure of ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate incorporates several important pharmacophoric elements that may contribute to potential biological activities. The thiazole ring represents a privileged structure in medicinal chemistry, being present in numerous bioactive compounds and pharmaceutical agents. Current research indicates that the thiazole moiety has been an important heterocycle in chemistry for many decades, with the ring consisting of sulfur and nitrogen atoms arranged in a specific configuration .

The tetrahydropyran ring provides a cyclic ether functionality that can participate in hydrogen bonding interactions with biological targets. The amino linkage between these two ring systems introduces a potential hydrogen bond donor site, which could enhance binding interactions with protein targets. The ethyl carboxylate group at position 5 of the thiazole ring offers additional hydrogen bond acceptor capability and could serve as a handle for further chemical modifications.

Synthesis and Related Chemistry

Research Applications and Future Directions

Future Research Directions

Future research involving ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate might explore several promising directions:

-

Development of more efficient synthetic routes to access this compound and related derivatives

-

Systematic modification of the structure to create a library of analogues for biological screening

-

Evaluation of anticancer, antimicrobial, and anticonvulsant activities based on the known properties of related thiazole compounds

-

Investigation of metal-binding properties, potentially leading to applications in catalysis or coordination chemistry

-

Exploration of the compound's reactivity in various chemical transformations to access novel heterocyclic frameworks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume